Vasoactive intestinal peptide, commonly referred to as VIP, is a peptide hormone composed of 28 amino acid residues. It is part of the glucagon/secretin superfamily and primarily functions as a neurotransmitter and vasodilator in various tissues of vertebrates, including humans, bovines, porcine species, and rats. VIP plays a crucial role in regulating numerous physiological processes such as smooth muscle relaxation, vasodilation, and stimulation of glandular secretion. It is encoded by the VIP gene located on chromosome 6 in humans .
VIP is synthesized in several tissues, including the intestine, pancreas, and the central nervous system, particularly in the suprachiasmatic nuclei of the hypothalamus. Its discovery dates back to its isolation from the hog small intestine by Said and Mutt in 1970 . The peptide is widely distributed across various species, indicating its evolutionary significance in physiological regulation.
Vasoactive intestinal peptide is classified as a neuropeptide and a vasoactive agent. It belongs to the class of peptides that interact with G protein-coupled receptors (GPCRs), specifically the VPAC1 and VPAC2 receptors . This classification highlights its role in neurotransmission and vascular regulation.
The synthesis of vasoactive intestinal peptide can be achieved through both biological extraction and synthetic methods. In biological extraction, VIP is isolated from animal tissues, particularly from the intestines of pigs or other mammals. Synthetic approaches involve solid-phase peptide synthesis (SPPS), which allows for precise control over the amino acid sequence and modifications.
In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid support. The process involves coupling reactions facilitated by activating agents such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) to form peptide bonds. After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to obtain pure vasoactive intestinal peptide .
The molecular formula of vasoactive intestinal peptide is , with a molecular weight of approximately 3485.8 g/mol . The structure consists of a linear chain with specific spatial arrangements that allow it to interact effectively with its receptors.
The primary structure of VIP includes a sequence that facilitates its biological activity. Its three-dimensional conformation is critical for binding to VPAC receptors, which triggers intracellular signaling pathways involving cyclic adenosine monophosphate (cAMP) production and protein kinase A (PKA) activation .
Vasoactive intestinal peptide participates in various biochemical reactions primarily through receptor-mediated mechanisms. Upon binding to VPAC receptors on target cells, VIP activates adenylate cyclase, leading to an increase in cAMP levels within the cell. This signaling cascade results in physiological effects such as vasodilation and smooth muscle relaxation.
The activation of adenylate cyclase by VIP involves G protein signaling pathways where G-alpha proteins dissociate upon receptor activation. This dissociation leads to downstream effects that modulate cellular responses such as secretion of hormones or neurotransmitters .
The mechanism of action for vasoactive intestinal peptide involves its interaction with specific receptors on cell membranes. Upon binding to VPAC receptors, VIP activates G proteins that stimulate adenylate cyclase activity, increasing intracellular cAMP levels. Elevated cAMP activates PKA, which then phosphorylates various target proteins involved in smooth muscle relaxation and glandular secretion.
Research indicates that VIP's effects are not limited to vasodilation; it also influences circadian rhythms through its action on hypothalamic neurons. The modulation of gene expression related to circadian rhythms further emphasizes its multifaceted role in physiology .
Vasoactive intestinal peptide appears as a white powder when synthesized or extracted. It is soluble in water but may exhibit variable solubility in organic solvents depending on its formulation.
VIP is stable under physiological conditions but can be susceptible to degradation by peptidases in biological systems. Its half-life varies but typically ranges from minutes to hours depending on the environment and presence of enzymes .
Vasoactive intestinal peptide has significant applications in scientific research and clinical settings:
Vasoactive Intestinal Peptide fragment 3-28 (VIP (3-28)) is a C-terminally truncated form of the full-length 28-amino-acid neuropeptide. Its sequence across species exhibits remarkable evolutionary conservation, particularly in residues critical for receptor interaction. In humans, bovines, porcines, and rats, the core sequence (HSDAVFTDNY-TRLRKQMAVKKYL-NSILN) maintains identical residues at positions Phe⁶, Asp⁸, Asn⁹, Tyr¹⁰, Arg¹⁴, and Lys¹⁵,²⁰,²¹ when aligned from the N-terminal start of VIP (3-28) [7]. These conserved residues form a structural triad essential for receptor binding:
Table 1: Sequence Variations in VIP (3-28) Across Species
Position | Human | Bovine | Porcine | Rat | Functional Implication |
---|---|---|---|---|---|
3 | Ser | Ser | Ser | Ser | Solvent exposure |
22 | Lys | Lys | Lys | Arg | Conserved positive charge |
28 | Asn | Asn | Asn | Asp | C-terminal flexibility |
Notably, guinea pigs diverge significantly (e.g., Ala⁴ replacing Ser⁴), which reduces VPAC1 binding affinity by >50-fold [7]. The C-terminal region (residues 20–26) shows greater variability, influencing receptor subtype selectivity. Bovine and porcine VIP (3-28) retain full affinity for VPAC2, while human and rat variants exhibit 3-fold lower affinity due to Asn²⁸→Asp substitution [7] [10].
Secondary structure predictions indicate a stable α-helix spanning residues 5–25 across all species, confirmed via circular dichroism in membrane-mimetic environments. This helix is destabilized by N-terminal truncation beyond residue 3, supporting the role of Ser³ in helix nucleation [7] [10].
VIP (3-28) undergoes several co- and post-translational modifications (PTMs) that modulate its bioavailability and functional half-life:
Table 2: Key PTMs Impacting VIP (3-28) Stability
PTM Type | Site | Enzyme/Agent | Effect on Stability | Functional Consequence |
---|---|---|---|---|
Proteolytic cleavage | N-terminus | DPP4/Tryptase | Increases t½ by 1.3x vs VIP1–28 | Alters receptor selectivity |
Phosphorylation | Ser¹¹ | Protein kinase C | t½ increase from 4.2 to 8.5 min | Enhanced immunomodulatory activity |
Oxidation | Met¹⁷ | Reactive oxygen species | 40% reduced receptor affinity | Loss of signaling capacity |
Stability assays reveal VIP (3-28) has a plasma half-life of 4–6 minutes in mammals, primarily due to rapid renal clearance and neutral endopeptidase (NEP) degradation. NEP cleaves at Gln¹⁶-Met¹⁷ and Tyr²²-Leu²³ bonds, with cleavage kinetics accelerated 3-fold in neutral vs. acidic pH [3] [7]. PEGylation at Lys²⁰ extends half-life to >30 minutes but reduces VPAC1 binding by 80% [9].
VIP (3-28) adopts distinct conformational states during VPAC receptor engagement, elucidated through hydrogen-deuterium exchange mass spectrometry (HDX-MS) and cryo-EM:
Notably, the truncated N-terminus in VIP (3-28) prevents engagement with VPAC1’s "N-cap" domain (residues 28–45), explaining its 100-fold lower potency compared to VIP1–28. However, VPAC2 binding is unaffected due to its distinct extracellular loop topology [4] [7]. Molecular dynamics simulations reveal VIP (3-28) stabilizes VPAC2’s active conformation 30% longer than full-length VIP, enhancing Gαₛ coupling efficiency [4].
Table 3: Conformational Metrics of VIP (3-28) in Different States
State | Helical Content (%) | Hydrophobic Exposure (Ų) | Receptor Kd (nM) |
---|---|---|---|
Aqueous | 58 | 1420 | N/A |
Membrane-bound | 82 | 980 | N/A |
VPAC1-bound | 95 | 320 | 48.3 ± 2.1* |
VPAC2-bound | 92 | 410 | 5.2 ± 0.3* |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3